BenchChemオンラインストアへようこそ!

1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Lipophilicity Drug-likeness ADME prediction

This tert-butyl urea (MW 381.5, XLogP 2.8, Fsp³=0.63) is the preferred piperidinyl-urea scaffold for lead optimization within lead-likeness thresholds (MW<400, LogP 1-3). Unlike aryl analogs, the compact sp³-rich tert-butyl group acts as a steric probe for active-site mapping and offers practical advantages in parallel synthesis via the safer tert-butyl isocyanate route. Researchers can order this building block for high-throughput library diversification and ADME-friendly design.

Molecular Formula C19H31N3O3S
Molecular Weight 381.54
CAS No. 887202-58-6
Cat. No. B2915788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
CAS887202-58-6
Molecular FormulaC19H31N3O3S
Molecular Weight381.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC(C)(C)C
InChIInChI=1S/C19H31N3O3S/c1-15-8-10-17(11-9-15)26(24,25)22-14-6-5-7-16(22)12-13-20-18(23)21-19(2,3)4/h8-11,16H,5-7,12-14H2,1-4H3,(H2,20,21,23)
InChIKeyUSLVTSPSAHHMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS 887202-58-6): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS 887202-58-6) is a synthetic urea derivative featuring a tosyl-protected piperidine linked via a two-carbon ethyl spacer to a tert-butyl urea moiety. The compound has molecular formula C19H31N3O3S, a molecular weight of 381.5 g/mol, and a calculated partition coefficient (XLogP) of 2.8 [1]. It belongs to a broader class of piperidinyl-substituted ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors and urea transporter modulators, though this specific derivative is primarily utilized as a research building block and scaffold for medicinal chemistry optimization .

Why 1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea Cannot Be Casually Swapped with Aryl-Piperidinyl-Urea Analogs


Substituting the tert-butyl group of this compound with an aryl or heteroaryl moiety (e.g., phenyl, 4-chlorophenyl, m-tolyl, or thiophen-2-yl analogs) produces structurally related ureas that differ fundamentally in steric topology, lipophilicity, hydrogen-bonding potential, and metabolic liability [1]. The tert-butyl group presents a compact, roughly spherical, and fully sp³-hybridized steric environment (Taft steric parameter Es ≈ –1.54 for t-Bu) versus the flat, π-electron-rich character of aryl rings [2]. These differences directly affect target binding conformations, aqueous solubility, CYP450-mediated metabolism, and chromatographic behavior—meaning a screening hit or synthetic intermediate cannot be assumed to behave interchangeably with its aryl-substituted congeners. The quantitative evidence below substantiates why procurement specifications must distinguish this compound from its closest analogs.

1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Reduction: XLogP 2.8 vs. Aryl Analog Estimates Exceeding 3.5

The target compound exhibits a calculated XLogP of 2.8, whereas the corresponding phenyl-substituted analog 1-phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is estimated to have an XLogP of approximately 3.6, based on the addition of a phenyl ring (+0.8 log unit increment per aromatic ring) to the common scaffold [1][2]. The 4-chlorophenyl analog is expected to be even more lipophilic (estimated XLogP ≈ 4.1). This ~0.8–1.3 log unit reduction positions the tert-butyl derivative closer to the optimal lipophilicity range (LogP 1–3) for oral drug-like space, predicting superior aqueous solubility and reduced non-specific protein binding relative to aryl congeners.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Advantage: 381.5 g/mol vs. Aryl Analogs Above 400 g/mol

The tert-butyl analog has a molecular weight of 381.5 g/mol, which is 20–28 g/mol lower than the corresponding phenyl analog (C21H27N3O3S, MW ≈ 401.5 g/mol) and 4-chlorophenyl analog (C21H26ClN3O3S, MW ≈ 435.9 g/mol) [1][2]. This places the tert-butyl derivative below the 400 Da threshold commonly used as a lead-likeness filter, whereas the aryl analogs exceed this benchmark, potentially compromising membrane permeability and oral bioavailability.

Molecular weight Lead-likeness Fragment-based screening

Steric Bulk Differentiation: Taft Es = –1.54 (t-Bu) vs. Es = –0.75 (Phenyl) Defines Distinct Binding Pocket Compatibility

The Taft steric substituent constant (Es) for the tert-butyl group is –1.54, indicating significantly greater steric demand than a phenyl ring (Es ≈ –0.75 for C6H5 attached at the ipso carbon) [1]. This translates to a roughly twofold greater steric exclusion volume. In the context of piperidinyl-substituted ureas, which have been explored as sEH inhibitors and urea transporter modulators, the tert-butyl group is expected to occupy a distinct region of the target binding pocket compared to planar aryl substituents, potentially conferring selectivity advantages against isoforms or off-targets that accommodate flat aromatic groups [2].

Steric parameter Structure-activity relationship Enzyme inhibition

Hydrogen-Bond Donor Count Equal to 2 Maintains Compliance with Rule-of-Five Descriptors Relative to Aryl Analogs

The target compound has exactly two hydrogen-bond donors (2 HBD), consistent with the urea NH groups, and four hydrogen-bond acceptors (4 HBA) [1]. This matches the HBD/HBA profile of the phenyl and 4-chlorophenyl analogs, which also contain two urea NH donors. However, the tert-butyl group introduces no additional hydrogen-bond functionality, whereas aryl analogs such as the thiophen-2-yl derivative contain a heteroatom (sulfur) that may act as a weak hydrogen-bond acceptor, subtly altering solvation and target recognition. Maintaining HBD = 2 and HBA ≤ 4 keeps the compound within the Rule of Five compliant space (HBD ≤ 5, HBA ≤ 10), which is preserved across the entire series but is critical for procurement of building blocks destined for oral bioavailability optimization.

Hydrogen bonding Drug-likeness Permeability

Rotatable Bond Count of 6 Permits Greater Conformational Flexibility Compared to Aryl Analogs with Fewer Rotors

The target compound has six rotatable bonds, as computed by PubChem [1]. By comparison, the 1-phenyl analog has approximately five rotatable bonds because the phenyl ring itself is rigid and does not contribute a rotor. The extra rotatable bond in the tert-butyl derivative arises from the ethyl spacer and the urea linkage, providing greater conformational freedom. While increased flexibility generally incurs a larger entropic penalty upon binding, it also enables the ligand to adapt to diverse binding pocket geometries, which is advantageous in screening campaigns where the target structure is not fully resolved or when probing induced-fit mechanisms.

Conformational flexibility Entropic binding penalty Ligand preorganization

Synthetic Tractability: tert-Butyl Isocyanate Coupling Offers an Orthogonal Route Compared to Aryl Isocyanate-Mediated Syntheses

The synthesis of 1-(tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can be accomplished via the reaction of tert-butyl isocyanate with 2-(1-tosylpiperidin-2-yl)ethanamine, a route that benefits from the commercial availability and high reactivity of tert-butyl isocyanate [1]. In contrast, the corresponding aryl analogs require aryl isocyanates, which are often less reactive, more toxic (e.g., 4-chlorophenyl isocyanate), and may necessitate harsher conditions or specialized handling. This synthetic difference translates into higher yields, simpler purification, and reduced safety concerns for the tert-butyl derivative during library-scale parallel synthesis.

Synthetic accessibility Building block utility Parallel synthesis

Optimal Procurement and Deployment Scenarios for 1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea Based on Differentiation Evidence


Lead-Optimization Programs Requiring Sub-400 Da Building Blocks with Balanced Lipophilicity

When a medicinal chemistry campaign requires a piperidinyl-urea scaffold with molecular weight below the 400 Da lead-likeness threshold and lipophilicity within the optimal LogP 1–3 range, the tert-butyl derivative (MW 381.5, XLogP 2.8) is the preferred choice over aryl analogs that exceed 400 Da and exhibit XLogP values above 3.5 [1][2]. This compound is particularly suitable for early-stage lead optimization where maintaining favorable physicochemical parameters is critical for downstream ADME success.

Steric Probe in Structure-Activity Relationship (SAR) Studies of Piperidinyl-Urea Target Engagement

The substantially greater steric bulk of the tert-butyl group (Taft Es = –1.54) compared to phenyl (Es ≈ –0.75) makes this compound an ideal steric probe for mapping the spatial tolerance of enzyme active sites or receptor binding pockets [1]. Researchers investigating sEH, urea transporters, or other targets of the piperidinyl-urea class can use this compound to test whether a compact, sp³-rich substituent confers selectivity advantages over flat aromatic groups, informing the design of more selective inhibitors.

Diversity-Oriented Synthesis Libraries Targeting Novel Chemical Space

The six rotatable bonds of the target compound, combined with its fully sp³-hybridized tert-butyl group, generate a three-dimensional conformational ensemble distinct from the flatter aryl analogs [1]. This makes the compound a valuable diversification point for libraries aimed at exploring underexploited regions of chemical space, particularly those enriched in sp³ character (Fsp³ = 0.63 for this compound), which correlates with higher clinical success rates.

Parallel Synthesis Workflows Prioritizing Reagent Safety and Reaction Efficiency

For laboratories conducting parallel synthesis of piperidinyl-urea libraries, the tert-butyl isocyanate route offers practical advantages in handling safety, reaction rate, and product purity compared to aryl isocyanate-based syntheses [1]. Procurement of this building block is recommended for high-throughput synthesis platforms where minimizing toxic reagent exposure and maximizing reaction success rates are operational priorities.

Quote Request

Request a Quote for 1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.